molecular formula C22H22N4O4S B10902057 2-{[5-(acetylamino)-4,6-dioxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide

2-{[5-(acetylamino)-4,6-dioxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide

Cat. No.: B10902057
M. Wt: 438.5 g/mol
InChI Key: VAXZPDMUADBGJV-UHFFFAOYSA-N
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Description

2-{[5-(ACETYLAMINO)-4,6-DIOXO-1-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(1-PHENYLETHYL)ACETAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, an acetylamino group, and a phenylethyl group

Preparation Methods

The synthesis of 2-{[5-(ACETYLAMINO)-4,6-DIOXO-1-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(1-PHENYLETHYL)ACETAMIDE involves multiple steps. One common method includes the following steps:

    Formation of the pyrimidine ring: This can be achieved by the condensation of appropriate starting materials under controlled conditions.

    Introduction of the acetylamino group: This step typically involves acetylation reactions using acetic anhydride or acetyl chloride.

    Attachment of the phenylethyl group: This can be done through nucleophilic substitution reactions using phenylethyl halides.

    Final assembly: The final compound is obtained by combining the intermediate products through sulfanyl linkage under specific reaction conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific solvents to enhance reaction efficiency.

Chemical Reactions Analysis

2-{[5-(ACETYLAMINO)-4,6-DIOXO-1-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(1-PHENYLETHYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetylamino group, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Scientific Research Applications

2-{[5-(ACETYLAMINO)-4,6-DIOXO-1-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(1-PHENYLETHYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.

    Pharmaceuticals: The compound is explored for its potential use in drug formulations due to its unique chemical properties.

    Biochemical Research: It is used as a probe to study enzyme interactions and biochemical pathways, providing insights into molecular mechanisms.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{[5-(ACETYLAMINO)-4,6-DIOXO-1-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(1-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites of enzymes, while the phenylethyl group can interact with hydrophobic pockets, enhancing binding affinity. The compound may inhibit or activate specific biochemical pathways, depending on its target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 2-{[5-(ACETYLAMINO)-4,6-DIOXO-1-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(1-PHENYLETHYL)ACETAMIDE include:

The uniqueness of 2-{[5-(ACETYLAMINO)-4,6-DIOXO-1-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(1-PHENYLETHYL)ACETAMIDE lies in its specific combination of functional groups and its potential for targeted therapeutic applications.

Properties

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5 g/mol

IUPAC Name

2-(5-acetamido-4,6-dioxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C22H22N4O4S/c1-14(16-9-5-3-6-10-16)23-18(28)13-31-22-25-20(29)19(24-15(2)27)21(30)26(22)17-11-7-4-8-12-17/h3-12,14,19H,13H2,1-2H3,(H,23,28)(H,24,27)

InChI Key

VAXZPDMUADBGJV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=NC(=O)C(C(=O)N2C3=CC=CC=C3)NC(=O)C

Origin of Product

United States

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